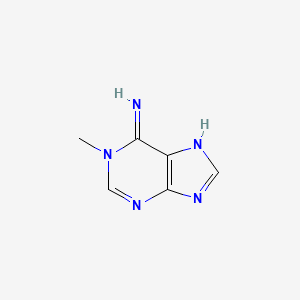

1-Methyladenine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-methyl-7H-purin-6-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5/c1-11-3-10-6-4(5(11)7)8-2-9-6/h2-3,7H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SATCOUWSAZBIJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C(C1=N)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20199405 | |

| Record name | 1-Methyladenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5142-22-3 | |

| Record name | 1-Methyladenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005142223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenine, 1-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70896 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyladenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyladenine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.552 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYLADENINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98K2TG3E3W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dual Life of 1-Methyladenine: From Starfish Reproduction to Human Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

November 20, 2025

Abstract

1-Methyladenine (1-MA) is a fascinating purine derivative with two well-defined and biologically significant roles. In the marine invertebrate world, specifically in starfish, it functions as the primary hormone responsible for inducing oocyte maturation, a critical step in sexual reproduction. In a starkly different context, across a wide range of organisms from bacteria to humans, this compound (in its nucleoside form, 1-methyladenosine or m1A) is a key post-transcriptional modification of RNA. This modification plays a crucial role in regulating RNA stability, translation, and function. The dysregulation of m1A modification has been increasingly implicated in various human diseases, most notably cancer, making the enzymes that mediate this modification attractive targets for drug development. This technical guide provides a comprehensive overview of the biological significance of 1-MA, detailing its signaling pathways, the enzymes involved in its metabolism, and its role in both physiological and pathological processes. We present quantitative data, detailed experimental protocols, and visual workflows to serve as a valuable resource for researchers in the fields of cell biology, epigenetics, and pharmacology.

This compound as a Maturation-Inducing Hormone in Starfish Oocytes

In many starfish species, oocytes are arrested in the prophase of meiosis I. The release from this meiotic arrest and subsequent maturation to a fertilizable state is triggered by the hormone this compound.[1][2] 1-MA is produced by the ovarian follicle cells in response to a gonad-stimulating substance (GSS) released from the radial nerves.[1][2]

Signaling Pathway of this compound in Oocyte Maturation

The action of 1-MA is initiated by its binding to a specific receptor on the oocyte's plasma membrane.[3] While the receptor has not been definitively identified, its activation triggers a cascade of intracellular events culminating in the activation of the Maturation-Promoting Factor (MPF), a key regulator of the cell cycle. The signaling pathway involves a pertussis toxin-sensitive G-protein, where the Gβγ subunit appears to be the primary effector.[4][5] This leads to the activation of downstream kinases, including MAP kinase, and ultimately the activation of MPF (a complex of Cdk1 and Cyclin B).[4]

Quantitative Data

The following tables summarize key quantitative parameters related to the action of 1-MA in starfish oocytes.

Table 1: Dose-Response of this compound in Starfish Oocyte Maturation

| Species | 1-MA Concentration for GVBD | Notes | Reference |

|---|---|---|---|

| Asterina pectinifera | Threshold dose: 0.012 - 0.06 µM | Oocytes from different animals show varying sensitivity. | [6] |

| Pisaster ochraceus | Subthreshold: ~1 - 5 nM | Pre-treatment with subthreshold concentrations accelerates GVBD. | [6] |

| General | 1 µM | Commonly used concentration to induce maturation in vitro. |[5] |

Table 2: this compound Receptor Binding Affinity

| Ligand | Dissociation Constant (Kd) | Binding Capacity | Organism | Reference |

|---|

| [3H]this compound | 0.3 µM | 0.02 fmol per cortex | Asterina pectinifera |[7] |

This compound (m1A) as an RNA Modification

1-methyladenosine (m1A) is a post-transcriptional modification found in various types of RNA, including transfer RNA (tRNA), ribosomal RNA (rRNA), and messenger RNA (mRNA).[6] This modification involves the addition of a methyl group to the N1 position of adenine. Unlike its hormonal role in starfish, m1A as an RNA modification is a widespread and evolutionarily conserved mechanism for regulating gene expression.

The "Writers" and "Erasers" of m1A

The installation and removal of the m1A modification are carried out by specific enzymes. The methyltransferases that add the methyl group are referred to as "writers," while the demethylases that remove it are known as "erasers."

-

Writers (Methyltransferases): The primary writer complex for m1A in tRNA and mRNA is the TRMT6/TRMT61A complex.[8][9] TRMT6 is the non-catalytic subunit responsible for tRNA binding, while TRMT61A is the catalytic subunit that binds the methyl donor S-adenosyl-L-methionine (SAM).[4]

-

Erasers (Demethylases): The m1A modification is reversible, and the key erasers identified to date are members of the AlkB family of dioxygenases, particularly ALKBH1 and ALKBH3 .[1] These enzymes catalyze the oxidative demethylation of m1A.[1]

Biological Functions and Implications in Cancer

The m1A modification can have profound effects on RNA metabolism:

-

RNA Structure and Stability: The addition of a methyl group at the N1 position of adenine disrupts Watson-Crick base pairing, which can alter the secondary structure of RNA and influence its stability.[6]

-

Translation: m1A modification, particularly in tRNA, is crucial for maintaining translational fidelity and efficiency.[4] In mRNA, its effect on translation can be context-dependent.

-

Cancer: Dysregulation of m1A modification has been linked to various cancers.[6] For instance, the overexpression of the m1A writer TRMT6 has been associated with poor prognosis in colorectal cancer. The eraser ALKBH3 is also implicated in cancer progression, and its inhibition is being explored as a potential therapeutic strategy.[1]

Quantitative Data

Table 3: Enzyme Kinetics of m1A Demethylation by ALKBH3

| Substrate | Km (µM) | kcat (min⁻¹) | Enzyme | Reference |

|---|---|---|---|---|

| m1A-RNA | 1.2 ± 0.2 | 1.5 ± 0.1 | Human ALKBH3 | [1] |

| 1mA-ssDNA | 0.8 ± 0.1 | 2.1 ± 0.1 | Human ALKBH3 | [1] |

| 3mC-ssDNA | 1.0 ± 0.2 | 1.8 ± 0.1 | Human ALKBH3 | [1] |

Note: Specific kinetic data for the TRMT6/TRMT61A complex is an area of active investigation.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Starfish Oocyte Maturation Assay

This protocol is used to assess the ability of 1-MA or other compounds to induce oocyte maturation, typically measured by Germinal Vesicle Breakdown (GVBD).

Materials:

-

Mature female starfish (e.g., Asterina pectinifera, Marthasterias glacialis)

-

Natural or artificial seawater (NSW or ASW)

-

Calcium-free artificial seawater (CaFASW)

-

This compound (1-MA) stock solution (e.g., 1 mM in distilled water)

-

Petri dishes

-

Pasteur pipettes

-

Dissecting microscope

Procedure:

-

Oocyte Collection: Dissect the ovaries from a mature female starfish and gently wash them in NSW.

-

Follicle Cell Removal: To obtain isolated oocytes, gently tease the ovarian lobes with fine forceps in CaFASW to release the oocytes. The lack of calcium helps to dissociate the follicle cells.

-

Washing: Wash the oocytes several times in NSW by gentle decantation to remove debris and follicle cells.

-

Incubation: Transfer a small aliquot of the oocyte suspension to a petri dish containing NSW.

-

Hormone Addition: Add 1-MA to the desired final concentration (e.g., 1 µM).

-

Observation: Observe the oocytes under a dissecting microscope at regular intervals (e.g., every 5-10 minutes).

-

Data Collection: Score the percentage of oocytes that have undergone GVBD, which is characterized by the disappearance of the large, prominent germinal vesicle. A minimum of 100-200 oocytes should be counted for each condition.[4]

Quantification of m1A in RNA by LC-MS/MS

This protocol describes the highly sensitive and quantitative detection of m1A in total RNA or mRNA using liquid chromatography-tandem mass spectrometry.

Materials:

-

Total RNA or purified mRNA sample

-

Nuclease P1

-

Bacterial alkaline phosphatase

-

LC-MS/MS system

-

1-methyladenosine and adenosine standards

Procedure:

-

RNA Digestion:

-

To 1-5 µg of RNA, add Nuclease P1 and incubate at 37°C for 2 hours.

-

Add bacterial alkaline phosphatase and incubate at 37°C for another 2 hours. This will digest the RNA into individual nucleosides.[2]

-

-

Sample Preparation:

-

Centrifuge the digested sample to pellet any undigested material.

-

Transfer the supernatant to a new tube and dilute with an appropriate solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into the LC-MS/MS system.

-

Separate the nucleosides using a suitable liquid chromatography method.

-

Detect and quantify adenosine and 1-methyladenosine using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

-

Quantification:

-

Generate a standard curve using known concentrations of adenosine and 1-methyladenosine standards.

-

Calculate the amount of m1A relative to the amount of unmodified adenosine in the sample.[2]

-

m1A-Specific Methylated RNA Immunoprecipitation (MeRIP-Seq)

This protocol allows for the transcriptome-wide identification of m1A-containing RNA transcripts.

Materials:

-

Total RNA

-

m1A-specific antibody

-

Protein A/G magnetic beads

-

RNase inhibitors

-

Buffers for immunoprecipitation, washing, and elution

-

RNA fragmentation reagents

-

Reagents for library preparation for next-generation sequencing

Procedure:

-

RNA Fragmentation: Fragment the total RNA to an average size of 100-200 nucleotides using enzymatic or chemical methods.

-

Immunoprecipitation:

-

Incubate the fragmented RNA with an m1A-specific antibody.

-

Add Protein A/G magnetic beads to capture the antibody-RNA complexes.

-

Wash the beads to remove non-specifically bound RNA.

-

-

Elution and RNA Purification: Elute the m1A-containing RNA fragments from the beads and purify the RNA.

-

Library Preparation and Sequencing: Prepare a cDNA library from the enriched RNA fragments and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to a reference genome/transcriptome and identify peaks of enrichment, which correspond to m1A-modified regions. An input control (fragmented RNA that has not been immunoprecipitated) should be sequenced in parallel to account for biases in fragmentation and sequencing.

Conclusion and Future Directions

This compound stands out as a molecule with remarkable functional duality. Its role as a specific signaling hormone in starfish oocyte maturation provides a classic model for studying receptor-mediated signal transduction in development. Concurrently, its identity as a dynamic RNA modification highlights the intricate layer of epitranscriptomic regulation that governs gene expression in a vast array of organisms. The growing body of evidence linking aberrant m1A modification to cancer and other diseases opens up exciting new avenues for therapeutic intervention.

Future research will undoubtedly focus on several key areas. The definitive identification and characterization of the 1-MA receptor in starfish remain a critical goal. For the m1A RNA modification, a deeper understanding of the substrate specificity of the writer and eraser enzymes, as well as the identification of the "reader" proteins that recognize and interpret the m1A mark, will be essential. Furthermore, the development of potent and specific inhibitors for the enzymes involved in m1A metabolism holds great promise for the development of novel therapeutics, particularly in the context of oncology. The continued exploration of the biological significance of this compound is poised to yield further insights into fundamental cellular processes and provide new strategies for combating human disease.

References

- 1. researchgate.net [researchgate.net]

- 2. uniprot.org [uniprot.org]

- 3. Reversible RNA Modification N1-methyladenosine (m1A) in mRNA and tRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. glenresearch.com [glenresearch.com]

- 5. DNA methyl transferase 1: regulatory mechanisms and implications in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TRMT6-mediated tRNA m1A modification acts as a translational checkpoint of histone synthesis and facilitates colorectal cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N1-methyladenosine formation, gene regulation, biological functions, and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Some this compound Analogs and Their Biological Activities on Starfish Oocyte Maturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N1-methyladenosine methylation in tRNA drives liver tumourigenesis by regulating cholesterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]

1-Methyladenine versus N6-methyladenosine: A Technical Guide to Their Core Functions and Regulatory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Post-transcriptional modifications of RNA, particularly methylation of adenosine residues, have emerged as critical regulators of gene expression and cellular function. Among the more than 170 known RNA modifications, 1-methyladenine (m1A) and N6-methyladenosine (m6A) are two of the most prevalent and functionally significant modifications in eukaryotes. While both involve the addition of a methyl group to an adenine base, their distinct chemical structures, locations on RNA molecules, and interactions with specific cellular machinery confer unique and sometimes overlapping roles in RNA metabolism and downstream biological processes. This technical guide provides an in-depth comparison of the core functions of m1A and m6A, detailing their regulatory enzymes, impact on signaling pathways, and the experimental methodologies used for their study. A comprehensive understanding of these epitranscriptomic marks is paramount for researchers in basic science and for professionals in drug development, as their dysregulation is increasingly implicated in a range of pathologies, most notably cancer.

Introduction to m1A and m6A Modifications

N6-methyladenosine (m6A) is the most abundant internal modification in mammalian mRNA, characterized by the methylation of the nitrogen atom at the 6th position of the adenine ring.[1] It is a dynamic and reversible modification, installed by a "writer" complex, removed by "eraser" enzymes, and recognized by "reader" proteins that mediate its downstream effects.[2] The m6A modification is predominantly found within a consensus sequence of G(m6A)C or A(m6A)C and is enriched near stop codons and in 3' untranslated regions (3' UTRs).[2]

This compound (m1A), in contrast, involves the methylation of the nitrogen atom at the 1st position of the adenine ring. This modification imparts a positive charge to the adenine base, which can disrupt Watson-Crick base pairing.[3] While initially thought to be primarily present in transfer RNA (tRNA) and ribosomal RNA (rRNA), recent advancements in detection technologies have revealed its presence in mRNA as well.[4] In mRNA, m1A is often found in the 5' UTR and is associated with the regulation of translation.[4]

Quantitative Comparison of m1A and m6A

The relative abundance and distribution of m1A and m6A vary across different RNA species and cellular contexts. The following tables summarize key quantitative data regarding these modifications.

Table 1: Abundance of m1A and m6A in Different RNA Types

| RNA Type | m1A Abundance | m6A Abundance | Key References |

| mRNA | ~0.01-0.05% of total adenosine | ~0.1-0.4% of total adenosine | [5] |

| tRNA | Highly abundant, found at specific positions (e.g., 9, 14, 58) | Present, but less studied than in mRNA | [3] |

| rRNA | Present at specific, functionally important sites | Present, with roles in ribosome biogenesis and function | [2][3] |

Table 2: Impact of Regulator Knockdown on Gene Expression

| Regulator Knockdown | Modification Affected | Example Target Gene(s) | Fold Change in Expression | Cellular Context | Key References |

| METTL3 (Writer) | m6A | NRIP1 | Increased mRNA stability and protein expression | HEK293T cells | [6] |

| ALKBH5 (Eraser) | m6A | IGF2BPs target genes | Destabilized | Non-small-cell lung cancer cells | [7] |

| TRMT6/61A (Writer) | m1A | tRF-3b targets | Globally repressed | HEK293T cells | [8] |

| ALKBH3 (Eraser) | m1A | Inflammatory genes | Upregulated | PC3 prostate cancer cells | [9] |

| ALKBH3 (Eraser) | m1A | ErbB2, AKT1S1 | Decreased | Gastrointestinal cancer | [10][11] |

Regulatory Machinery: Writers, Erasers, and Readers

The dynamic nature of m1A and m6A modifications is governed by a dedicated set of proteins that install, remove, and recognize these marks.

m6A Regulatory Proteins

-

Writers: The m6A methyltransferase complex is primarily composed of METTL3 (the catalytic subunit), METTL14 (an RNA-binding platform), and WTAP (a regulatory subunit).

-

Erasers: The demethylation of m6A is carried out by two main enzymes: FTO (fat mass and obesity-associated protein) and ALKBH5.

-

Readers: A diverse group of proteins, known as "readers," bind to m6A and mediate its downstream effects. The most well-characterized family is the YTH domain-containing proteins (YTHDF1, YTHDF2, YTHDF3, YTHDC1, and YTHDC2).

m1A Regulatory Proteins

-

Writers: The installation of m1A is carried out by several enzymes, with TRMT6/TRMT61A being a key complex for both tRNA and a subset of mRNAs.

-

Erasers: The primary m1A demethylases identified to date are ALKBH1 and ALKBH3.

-

Readers: The YTH domain-containing proteins (YTHDF1, YTHDF2, and YTHDF3) have also been shown to recognize and bind to m1A, suggesting a potential for crosstalk between the m1A and m6A pathways.

Signaling Pathways Modulated by m1A and m6A

The epitranscriptomic regulation by m1A and m6A has profound effects on major cellular signaling pathways, thereby influencing a wide range of biological processes, including cell proliferation, survival, and differentiation.

m6A-Regulated Signaling Pathways

The dysregulation of m6A has been extensively linked to the aberrant activity of key oncogenic signaling pathways.

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Several components of this pathway are subject to m6A modification, influencing their expression and subsequent pathway activation. For instance, m6A modification can regulate the stability and translation of mRNAs encoding key signaling molecules like AKT and mTOR, thereby impacting downstream cellular processes.[10]

Caption: m6A regulation of the PI3K/AKT/mTOR signaling pathway.

The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis. Aberrant activation of this pathway is a hallmark of many cancers. m6A modification has been shown to regulate the expression of key components of the Wnt pathway, such as β-catenin (CTNNB1) and TCF/LEF transcription factors, thereby influencing downstream gene transcription and cellular fate.

Caption: m6A modulation of the Wnt/β-catenin signaling pathway.

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is a critical signaling route that transduces extracellular signals to the nucleus to regulate gene expression and cell fate. Recent studies have revealed a reciprocal relationship between m6A modification and the MAPK/ERK pathway. ERK can phosphorylate m6A writer proteins, influencing their activity, while m6A modification can, in turn, regulate the expression of components within the MAPK pathway.[11][12]

Caption: Interplay between m6A modification and the MAPK/ERK pathway.

The NF-κB signaling pathway is a master regulator of the inflammatory and immune responses. Dysregulation of this pathway is associated with chronic inflammation and cancer. m6A modification can influence the NF-κB pathway by targeting the mRNAs of key signaling components, such as IKKβ and NF-κB subunits, thereby modulating their expression and the subsequent inflammatory response.[13]

Caption: Regulation of the NF-κB pathway by m6A modification.

m1A-Regulated Signaling Pathways

The role of m1A in modulating signaling pathways is an emerging area of research. Current evidence suggests its involvement in pathways that are also regulated by m6A, hinting at a complex interplay between these two modifications.

Bioinformatic analyses and initial experimental evidence have linked m1A regulatory enzymes to the PI3K/AKT/mTOR and ErbB signaling pathways in the context of gastrointestinal cancer.[10][11] For example, knockdown of the m1A eraser ALKBH3 has been shown to decrease the expression of ErbB2 and AKT1S1, suggesting that m1A modification may play a role in sustaining the activity of these oncogenic pathways.[10][11]

Caption: Emerging role of m1A in regulating the ErbB and mTOR pathways.

Experimental Protocols for m1A and m6A Detection

The study of m1A and m6A modifications relies on a variety of specialized techniques. Below are detailed methodologies for key experiments.

Methylated RNA Immunoprecipitation Sequencing (MeRIP-Seq)

MeRIP-Seq is a widely used technique to map m6A and m1A modifications across the transcriptome.

Caption: General workflow for MeRIP-Seq.

Protocol:

-

RNA Extraction and Fragmentation:

-

Extract total RNA from cells or tissues using a standard method (e.g., TRIzol).

-

Assess RNA integrity using a Bioanalyzer.

-

Fragment the RNA to an average size of 100-200 nucleotides using enzymatic or chemical methods.[8]

-

-

Immunoprecipitation:

-

Washing and Elution:

-

Wash the beads several times to remove non-specifically bound RNA.

-

Elute the methylated RNA fragments from the antibody-bead complexes.

-

-

Library Preparation and Sequencing:

-

Construct sequencing libraries from the eluted RNA and the input control RNA.

-

Perform high-throughput sequencing.

-

-

Data Analysis:

-

Align sequenced reads to the reference genome/transcriptome.

-

Use peak-calling algorithms to identify enriched regions of m6A or m1A in the IP sample relative to the input control.

-

Perform motif analysis to identify consensus sequences for methylation.

-

m1A-Specific Detection Methods

Due to the nature of the m1A modification, specific techniques have been developed for its precise mapping.

-

m1A-MAP (m1A-induced Misincorporation during reverse transcription followed by sequencing): This method exploits the fact that the m1A modification can cause reverse transcriptase to misincorporate nucleotides during cDNA synthesis. By sequencing the cDNA, these misincorporations can be identified, allowing for single-nucleotide resolution mapping of m1A sites.[14]

-

Dimroth Rearrangement-based Sequencing: This method utilizes a chemical reaction (Dimroth rearrangement) to convert m1A to m6A under alkaline conditions.[15] By comparing the sequencing results before and after the rearrangement, m1A sites can be identified.

Quantitative Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying the absolute levels of m1A and m6A in a given RNA sample.

Protocol:

-

RNA Digestion:

-

Purify the RNA of interest (e.g., mRNA).

-

Digest the RNA into single nucleosides using a cocktail of nucleases (e.g., nuclease P1) and phosphatases.

-

-

LC-MS/MS Analysis:

-

Separate the nucleosides using liquid chromatography.

-

Detect and quantify the amounts of adenosine, m1A, and m6A using tandem mass spectrometry.

-

Calculate the ratio of m1A or m6A to total adenosine.

-

Conclusion and Future Perspectives

The study of m1A and m6A RNA modifications has unveiled a new layer of gene regulation that is integral to a vast array of cellular processes. While m6A is more abundant in mRNA and has a well-established role in regulating mRNA fate, the unique chemical properties of m1A and its prevalence in structured RNAs like tRNA and rRNA, as well as its emerging role in mRNA translation, highlight its distinct and critical functions. The overlap in their regulatory machinery, particularly the "reader" proteins, suggests a potential for intricate crosstalk and coordinated regulation of gene expression.

For researchers and drug development professionals, the dysregulation of m1A and m6A pathways in diseases like cancer presents a promising landscape for therapeutic intervention. The development of small molecule inhibitors targeting the "writer" and "eraser" enzymes of these modifications is an active area of research with significant clinical potential. Future studies will undoubtedly continue to unravel the complexities of the epitranscriptome, providing deeper insights into the nuanced roles of m1A and m6A and paving the way for novel diagnostic and therapeutic strategies.

References

- 1. Overview of m6A RNA Methylation - CD Genomics [rna.cd-genomics.com]

- 2. The detection and functions of RNA modification m6A based on m6A writers and erasers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. m1A RNA Methylation Analysis - CD Genomics [cd-genomics.com]

- 5. Sequencing methods and functional decoding of mRNA modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | METTL3-Mediated N6-Methyladenosine Modification Is Involved in the Dysregulation of NRIP1 Expression in Down Syndrome [frontiersin.org]

- 7. m6A demethylase ALKBH5 promotes tumor cell proliferation by destabilizing IGF2BPs target genes and worsens the prognosis of patients with non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TRMT6/61A-dependent base methylation of tRNA-derived fragments regulates gene-silencing activity and the unfolded protein response in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The oxidative demethylase ALKBH3 marks hyperactive gene promoters in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m1A Regulated Genes Modulate PI3K/AKT/mTOR and ErbB Pathways in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m1A Regulated Genes Modulate PI3K/AKT/mTOR and ErbB Pathways in Gastrointestinal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Acute depletion of METTL3 implicates N6-methyladenosine in alternative intron/exon inclusion in the nascent transcriptome - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Base-resolution mapping reveals distinct m1A methylome in nuclear- and mitochondrial-encoded transcripts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development of mild chemical catalysis conditions for m1A-to-m6A rearrangement on RNA - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of 1-Methyladenine in Transfer RNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyladenine (m1A), a post-transcriptional modification of transfer RNA (tRNA), is a critical determinant of tRNA structure, stability, and function. This technical guide provides an in-depth analysis of the role of m1A, detailing its chemical nature, precise locations within the tRNA molecule, and its profound impact on the intricate folding and thermodynamic stability of tRNA. We delve into the enzymatic machinery responsible for m1A installation, the Trm and TRMT families of methyltransferases, and elucidate the functional consequences of this modification on tRNA maturation and the fidelity of protein translation. This document summarizes key quantitative data, provides detailed experimental protocols for the study of m1A, and presents visual representations of the associated molecular pathways to serve as a comprehensive resource for researchers in the fields of molecular biology, biochemistry, and drug development.

Introduction to this compound (m1A) in tRNA

This compound (m1A) is a positively charged, modified nucleobase that plays a pivotal role in ensuring the proper structure and function of transfer RNA (tRNA).[1] This modification, found across all domains of life, involves the addition of a methyl group to the N1 position of adenine.[1][2] The presence of m1A at specific positions within the tRNA molecule is not arbitrary; it is a highly regulated process that is crucial for the structural integrity and biological activity of tRNA.

The m1A modification is introduced post-transcriptionally by specific tRNA methyltransferases.[2] Its presence is vital for preventing the formation of non-canonical base pairs that would otherwise disrupt the iconic L-shaped tertiary structure of tRNA.[2][3] By ensuring the correct three-dimensional fold, m1A contributes significantly to the stability of the tRNA molecule and its ability to participate accurately in protein synthesis.[2][4][5]

Location and Structural Significance of m1A in tRNA

The m1A modification occurs at several conserved positions within the tRNA molecule, most notably at positions 9, 14, 22, 57, and 58.[2][6] The specific location of the m1A modification dictates its precise role in maintaining tRNA structure.

-

m1A9: Located in the D-arm of tRNA, m1A9 is crucial for stabilizing the tertiary structure by preventing the formation of a Watson-Crick base pair between position 9 and position 64 in the T-arm. This allows for the correct interaction between the D-loop and T-loop, which is essential for the L-shaped conformation.[2][3]

-

m1A58: Found in the T-loop, m1A58 is one of the most conserved tRNA modifications and is critical for the overall stability of the tRNA molecule.[1][7] It participates in a network of tertiary interactions that stabilize the elbow region of the tRNA. The positive charge of m1A58 is thought to be involved in the specific recognition of tRNA by proteins.[3]

The methylation at the N1 position of adenine introduces a positive charge and disrupts the Watson-Crick base-pairing face. This steric hindrance prevents A from pairing with U, thereby enforcing the correct folding pathway and stabilizing the final, functional conformation of the tRNA.[2][8]

Quantitative Data on the Impact of m1A

The presence of m1A significantly influences the thermodynamic stability and enzymatic processing of tRNA. The following tables summarize key quantitative findings from the literature.

| tRNA Species | Modification(s) | Change in Melting Temperature (ΔTm) | Reference(s) |

| Thermus thermophilus tRNAs | m1A58, Gm18, m5s2U54 | ~ +10 °C | [2] |

| Human initiator tRNA (tRNAiMet) | Native modifications | 76.2 °C (from normal cells) | [9] |

| Human initiator tRNA (tRNAiMet) | Native modifications | 77.3 °C (from heat-stressed cells) | [9] |

| Human elongator tRNA (tRNAeMet) | Native modifications | 76.6 °C | [9] |

Table 1: Effect of m1A and Other Modifications on tRNA Melting Temperature. This table illustrates the contribution of m1A58, in concert with other modifications, to the thermal stability of tRNA. It also provides the melting temperatures of fully modified human initiator and elongator tRNAs.

| Enzyme | Substrate(s) | KM | kcat | Reference(s) |

| Thermococcus kodakaraensis Trm10 | tRNA-G | 0.18 ± 0.04 µM | (3.9 ± 0.3) x 10-3 min-1 | [10] |

| Thermococcus kodakaraensis Trm10 | tRNA-A | 0.25 ± 0.04 µM | (7.8 ± 0.4) x 10-3 min-1 | [10] |

| Thermococcus kodakaraensis Trm10 | S-adenosylmethionine (SAM) with tRNA-G | 3 µM | - | [10] |

| Thermococcus kodakaraensis Trm10 | S-adenosylmethionine (SAM) with tRNA-A | 6 µM | - | [10] |

Table 2: Kinetic Parameters of Trm10 Methyltransferase. This table presents the Michaelis-Menten constants (KM) and catalytic rates (kcat) for the Trm10 enzyme, which is responsible for m1A9 and m1G9 formation in archaea.

Experimental Protocols

In Vitro Transcription of tRNA

This protocol describes the generation of unmodified tRNA transcripts for use in subsequent modification and functional assays.

Materials:

-

Linearized plasmid DNA or PCR product containing the tRNA gene downstream of a T7 promoter.

-

T7 RNA polymerase

-

NTPs (ATP, GTP, CTP, UTP)

-

Transcription buffer (40 mM Tris-HCl pH 8.0, 22 mM MgCl₂, 1 mM spermidine, 5 mM DTT)

-

RNase inhibitor

-

DNase I

-

Urea-PAGE supplies

-

Phenol:chloroform:isoamyl alcohol

-

Ethanol and sodium acetate

Procedure:

-

Assemble the transcription reaction on ice:

-

Transcription buffer: 10 µL

-

100 mM DTT: 5 µL

-

40 mM NTP mix: 10 µL

-

Linearized DNA template (1 µg/µL): 1 µL

-

RNase inhibitor (40 U/µL): 1 µL

-

T7 RNA polymerase (50 U/µL): 2 µL

-

Nuclease-free water to 100 µL

-

-

Incubate the reaction at 37°C for 2-4 hours.

-

Add 1 µL of DNase I and incubate for an additional 15 minutes at 37°C to digest the DNA template.

-

Stop the reaction by adding 20 µL of 3 M sodium acetate (pH 5.2) and 200 µL of ethanol. Precipitate at -20°C for at least 1 hour.

-

Centrifuge at 12,000 x g for 30 minutes at 4°C to pellet the RNA.

-

Wash the pellet with 70% ethanol and air dry.

-

Resuspend the RNA in nuclease-free water.

-

Purify the tRNA transcript by denaturing polyacrylamide gel electrophoresis (Urea-PAGE).

-

Excise the tRNA band, crush the gel slice, and elute the RNA overnight in an appropriate buffer (e.g., 0.3 M sodium acetate).

-

Precipitate the purified tRNA with ethanol, wash, and resuspend in nuclease-free water.

tRNA Methyltransferase Assay

This protocol allows for the in vitro analysis of tRNA methyltransferase activity using a radiolabeled methyl donor.

Materials:

-

Purified tRNA methyltransferase (e.g., Trm6/Trm61A complex)

-

Unmodified tRNA substrate

-

S-adenosyl-L-[methyl-¹⁴C]-methionine ([¹⁴C]-SAM)

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 5 mM DTT)

-

Trichloroacetic acid (TCA)

-

Filter paper discs

-

Scintillation fluid and counter

Procedure:

-

Set up the reaction mixture in a total volume of 50 µL:

-

Reaction buffer: 5 µL

-

Unmodified tRNA (1 µg/µL): 2 µL

-

[¹⁴C]-SAM (50-60 mCi/mmol): 1 µL

-

Purified enzyme (e.g., 0.1-1 µM): 1 µL

-

Nuclease-free water to 50 µL

-

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specified time course (e.g., 0, 5, 10, 20, 30 minutes).

-

Stop the reaction by spotting 25 µL of the reaction mixture onto a filter paper disc.

-

Wash the filter discs three times for 10 minutes each in cold 5% TCA to remove unincorporated [¹⁴C]-SAM.

-

Wash the discs once with 95% ethanol and once with diethyl ether.

-

Dry the filter discs completely.

-

Place each disc in a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the amount of methyl groups transferred to the tRNA over time.

Analysis of m1A by HPLC-Coupled Mass Spectrometry (HPLC-MS)

This protocol provides a method for the sensitive detection and quantification of m1A in a tRNA sample.[11][12][13][14][]

Materials:

-

Purified tRNA sample

-

Nuclease P1

-

Bacterial alkaline phosphatase

-

HPLC system with a C18 reverse-phase column

-

Mass spectrometer

Procedure:

-

tRNA Digestion:

-

HPLC Separation:

-

Inject the digested sample onto a C18 reverse-phase HPLC column.

-

Separate the nucleosides using a gradient of a suitable mobile phase (e.g., a gradient of acetonitrile in ammonium acetate buffer).

-

-

Mass Spectrometry Analysis:

-

Couple the HPLC eluent to a mass spectrometer operating in positive ion mode.

-

Monitor for the specific mass-to-charge ratio (m/z) of 1-methyladenosine.

-

Quantify the amount of m1A by comparing its peak area to that of a known standard.

-

X-ray Crystallography of a tRNA-Methyltransferase Complex

This protocol outlines a general workflow for the structural determination of a tRNA-m1A methyltransferase complex.[16]

Materials:

-

Purified tRNA and methyltransferase protein, both at high concentration and purity

-

Crystallization screens

-

Crystallization plates (sitting or hanging drop)

-

Cryoprotectant solutions

-

X-ray diffraction equipment (synchrotron source recommended)

Procedure:

-

Complex Formation:

-

Mix the purified tRNA and protein in a specific molar ratio (e.g., 1:1.2 tRNA:protein) and incubate on ice to allow complex formation.

-

-

Crystallization Screening:

-

Set up crystallization trials using the sitting or hanging drop vapor diffusion method.

-

Screen a wide range of conditions (precipitants, pH, salts, additives) using commercial or custom screens.

-

Incubate the plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth.

-

-

Crystal Optimization:

-

Once initial crystals are obtained, optimize the crystallization conditions by fine-tuning the concentrations of the components, trying different precipitants, or using additives.

-

-

Cryo-protection and Data Collection:

-

Soak the crystals in a cryoprotectant solution to prevent ice formation during freezing.

-

Flash-cool the crystals in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

-

Structure Determination:

-

Process the diffraction data to determine the space group and unit cell dimensions.

-

Solve the structure using molecular replacement if a homologous structure is available, or by experimental phasing methods.

-

Build and refine the atomic model of the tRNA-protein complex.

-

Signaling Pathways and Logical Relationships

Enzymatic Installation of m1A58 by the TRMT6/61A Complex

The methylation of adenosine at position 58 in eukaryotic tRNAs is carried out by a heterodimeric enzyme complex composed of TRMT6 and TRMT61A. TRMT61A is the catalytic subunit, while TRMT6 is required for tRNA binding. This process is crucial for tRNA stability and proper translation.

Caption: Enzymatic pathway of m1A58 installation by the TRMT6/61A complex.

Sequential Modification Pathway in the T-arm of Yeast Elongator tRNAs

The maturation of the T-arm of yeast elongator tRNAs follows a specific, ordered sequence of modifications, where the presence of an earlier modification influences the efficiency of subsequent modifications. This hierarchical process ensures the correct folding and function of the tRNA.

Caption: Logical workflow of sequential tRNA T-arm modifications in yeast.

Conclusion

The this compound modification is a cornerstone of tRNA structural integrity and functional efficacy. Its strategic placement within the tRNA molecule, orchestrated by a dedicated enzymatic machinery, ensures the correct three-dimensional folding necessary for stable and accurate protein synthesis. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers to further investigate the nuanced roles of m1A in cellular processes and its potential as a target for therapeutic intervention. The visualized pathways offer a clear perspective on the logical and sequential nature of tRNA maturation, emphasizing the intricate regulatory networks that govern gene expression at the translational level. Further exploration into the dynamics of m1A modification will undoubtedly unveil deeper insights into the complex world of epitranscriptomics and its implications for human health and disease.

References

- 1. Reversible RNA Modification N1-methyladenosine (m1A) in mRNA and tRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m1A Post-Transcriptional Modification in tRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Chemical manipulation of m1A mediates its detection in human tRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m1a-post-transcriptional-modification-in-trnas - Ask this paper | Bohrium [bohrium.com]

- 6. m1A RNA Modification in Gene Expression Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetic characterization of substrate-binding sites of thermostable tRNA methyltransferase (TrmB) | Semantic Scholar [semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. TRMT6 promotes hepatocellular carcinoma progression through the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]

- 13. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. HPLC Analysis of tRNA‐Derived Nucleosides [en.bio-protocol.org]

- 16. Crystallization and preliminary X-ray diffraction crystallographic study of tRNA m1A58 methyltransferase from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

function of 1-Methyladenine in messenger RNA translation

An In-Depth Technical Guide to the Function of 1-Methyladenine (m1A) in Messenger RNA Translation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N1-methyladenosine (m1A) is a dynamic and reversible post-transcriptional modification of messenger RNA (mRNA) that plays a critical and multifaceted role in the regulation of gene expression.[1][2] Unlike the more abundant N6-methyladenosine (m6A), m1A introduces a positive charge that can significantly alter RNA structure and its interactions with proteins.[3][4] This modification is installed by "writer" enzymes, removed by "erasers," and its functional consequences are mediated by "reader" proteins.[1][4] The function of m1A in mRNA translation is context-dependent, primarily determined by its location within the transcript. When present in the 5' untranslated region (5' UTR), m1A generally enhances translation initiation, whereas its presence within the coding sequence (CDS) can be inhibitory.[4][5][6] This guide provides a comprehensive overview of the molecular mechanisms of m1A in translation, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated cellular pathways.

The Core Regulatory Machinery of m1A on mRNA

The levels and functional outcomes of m1A are controlled by a coordinated interplay of methyltransferases (writers), demethylases (erasers), and RNA-binding proteins (readers).

-

Writers (Methyltransferases): The primary writer complex for m1A on nuclear-encoded mRNAs is the TRMT6/TRMT61A heterodimer, which recognizes specific T-loop-like structures.[7][8] In mitochondria, TRMT10C and TRMT61B are responsible for methylating mitochondrial-encoded mRNAs (mt-mRNAs).[4][7]

-

Erasers (Demethylases): m1A is a reversible mark. The AlkB family of dioxygenases, specifically ALKBH1 and ALKBH3, have been identified as the primary m1A demethylases, removing the methyl group and restoring adenosine.[4][7][9]

-

Readers (Effector Proteins): The functional effects of m1A are mediated by reader proteins that specifically recognize and bind to the modified base. The YTH domain-containing family proteins (YTHDF1, YTHDF2, YTHDF3), initially characterized as m6A readers, have been shown to also bind m1A.[10][11][12] YTHDF2 binding typically recruits the CCR4-NOT deadenylase complex, leading to transcript destabilization and decay.[10][13] Conversely, YTHDF1 and YTHDF3 have been associated with promoting the translation of target mRNAs.[8]

References

- 1. m1A RNA Modification in Gene Expression Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m1A RNA Modification in Gene Expression Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The dynamic N1-methyladenosine methylome in eukaryotic messenger RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N1-methyladenosine formation, gene regulation, biological functions, and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reversible RNA Modification N1-methyladenosine (m1A) in mRNA and tRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sequencing Technologies of m1A RNA Modification - CD Genomics [rna.cd-genomics.com]

- 7. academic.oup.com [academic.oup.com]

- 8. biorxiv.org [biorxiv.org]

- 9. academic.oup.com [academic.oup.com]

- 10. YTHDF2 recognition of N1-methyladenosine (m1A)-modified RNA is associated with transcript destabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. YTHDF2 Recognition of N1-Methyladenosine (m1A)-Modified RNA Is Associated with Transcript Destabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. N6-methyladenosine reader YTHDF family in biological processes: Structures, roles, and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

1-Methyladenine (m1A): A Comprehensive Technical Guide to a Key Post-Transcriptional Modification

For Researchers, Scientists, and Drug Development Professionals

Introduction

First identified in the 1960s, 1-methyladenine (m1A) is a post-transcriptional modification where a methyl group is added to the N1 position of adenine in an RNA molecule.[1] For many years, m1A was primarily studied in the context of non-coding RNAs like transfer RNA (tRNA) and ribosomal RNA (rRNA), where it is highly abundant and crucial for their structure and function.[2][3] However, recent advancements in high-throughput sequencing and molecular biology have revealed the presence and regulatory roles of m1A in messenger RNA (mRNA) and mitochondrial transcripts, sparking renewed interest in this epitranscriptomic mark.[4][5]

Unlike the more extensively studied N6-methyladenosine (m6A), m1A introduces a positive charge under physiological conditions, which can significantly alter RNA structure by disrupting Watson-Crick base pairing.[6] This modification is dynamically regulated by a set of proteins collectively known as "writers" (methyltransferases), "erasers" (demethylases), and "readers" (m1A-binding proteins), which collectively control its deposition, removal, and functional consequences.[6][7] Emerging evidence indicates that m1A modification plays a critical role in various cellular processes, including the regulation of mRNA translation, stability, and splicing.[1] Aberrant m1A modification has been implicated in the pathogenesis of numerous human diseases, most notably cancer, making the enzymes and binding proteins involved in this pathway promising targets for drug development.[6][8]

This technical guide provides an in-depth overview of m1A as a post-transcriptional modification, covering its regulatory machinery, functional roles, and implications in disease. It also includes detailed experimental protocols for the detection and analysis of m1A, as well as a compilation of quantitative data to serve as a valuable resource for researchers in the field.

The m1A Regulatory Machinery: Writers, Erasers, and Readers

The dynamic regulation of m1A is orchestrated by a coordinated interplay of methyltransferases that deposit the mark, demethylases that remove it, and effector proteins that recognize it and mediate its downstream functions.

Writers: The Methyltransferases

The enzymes responsible for installing the m1A modification are known as "writers." In humans, these are primarily members of the TRMT family of methyltransferases.

-

TRMT6/TRMT61A Complex: This heterodimeric complex is the primary writer of m1A at position 58 (m1A58) of cytoplasmic tRNAs.[9] It recognizes a T-loop-like structure in the tRNA.[10] Interestingly, this complex can also methylate some mRNAs that fortuitously fold into a similar tRNA-like structure.[2]

-

TRMT61B: This enzyme is responsible for the m1A58 modification in mitochondrial tRNAs.[11]

-

TRMT10C: Localized to the mitochondria, TRMT10C catalyzes the formation of m1A at position 9 (m1A9) of mitochondrial tRNAs.[11]

Erasers: The Demethylases

The reversibility of m1A modification is mediated by "erasers," which are demethylases that remove the methyl group from the N1 position of adenine.

-

ALKBH1 and ALKBH3: These members of the AlkB family of dioxygenases have been identified as the primary erasers of m1A.[11] ALKBH3 is particularly noted for its ability to demethylate m1A in mRNA.[12] The activity of these enzymes can be influenced by cellular conditions, such as hypoxia.

Readers: The Effector Proteins

"Reader" proteins specifically recognize and bind to m1A-modified RNA, thereby translating the chemical mark into a functional outcome. The primary readers for m1A identified to date are members of the YTH domain-containing family of proteins.

-

YTHDF1, YTHDF2, and YTHDF3: These cytoplasmic proteins are well-characterized readers of m6A and have also been shown to bind m1A.[11] Their binding can influence the translation and stability of the target RNA. For instance, YTHDF1 is often associated with enhanced translation, while YTHDF2 is linked to mRNA decay.[3][13]

-

YTHDC1: This is a nuclear m1A reader that has been implicated in the regulation of RNA splicing.[14]

References

- 1. EGFR/SRC/ERK-stabilized YTHDF2 promotes cholesterol dysregulation and invasive growth of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Base-resolution mapping reveals distinct m1A methylome in nuclear- and mitochondrial-encoded transcripts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deciphering the Divergent Gene Expression Landscapes of m6A/m5C/m1A Methylation Regulators in Hepatocellular Carcinoma Through Single-Cell and Bulk RNA Transcriptomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Novel m1A-Score Model Correlated With the Immune Microenvironment Predicts Prognosis in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ARM-seq: AlkB-facilitated RNA methylation sequencing reveals a complex landscape of modified tRNA fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ARM-Seq: AlkB-facilitated RNA methylation sequencing reveals a complex landscape of modified tRNA fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The m6A/m5C/m1A Regulated Gene Signature Predicts the Prognosis and Correlates With the Immune Status of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. qian.human.cornell.edu [qian.human.cornell.edu]

- 10. academic.oup.com [academic.oup.com]

- 11. Frontiers | Harnessing m1A modification: a new frontier in cancer immunotherapy [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. YTHDF1 promotes hepatocellular carcinoma progression via activating PI3K/AKT/mTOR signaling pathway and inducing epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Dynamic Duo: A Technical Guide to the Enzymes Governing 1-Methyladenine Modification

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyladenine (m1A) is a reversible post-transcriptional modification of RNA and a rare modification in DNA, playing a crucial role in various biological processes, including translation regulation, RNA stability, and disease pathogenesis. The dynamic installation and removal of this methyl mark are orchestrated by a dedicated set of enzymes: the "writers" that catalyze its formation and the "erasers" that mediate its removal. This technical guide provides an in-depth exploration of the core enzymes responsible for m1A writing and erasing, with a focus on their biochemical functions, regulatory mechanisms, and the experimental methodologies used for their characterization. This document is intended to serve as a comprehensive resource for researchers in academia and industry, providing the foundational knowledge necessary to investigate the therapeutic potential of targeting the m1A epitranscriptomic machinery.

Introduction to this compound (m1A)

N1-methyladenosine (m1A) is a modification where a methyl group is added to the N1 position of adenine. This modification is found in various RNA species, including transfer RNA (tRNA), ribosomal RNA (rRNA), and messenger RNA (mRNA).[1] The addition of a methyl group at the N1 position of adenine introduces a positive charge and disrupts the canonical Watson-Crick base pairing, thereby influencing RNA structure and its interactions with proteins.[2] The dynamic nature of m1A modification, regulated by specific enzymes, suggests its involvement in the fine-tuning of gene expression.

The "Writers" of m1A: Methyltransferases

The deposition of m1A is catalyzed by a family of S-adenosyl-L-methionine (SAM)-dependent methyltransferases. The primary and most well-characterized m1A writer complex is TRMT6/TRMT61A.

The TRMT6/TRMT61A Complex

The TRMT6/TRMT61A complex is the main enzyme responsible for the m1A58 modification in the T-loop of cytoplasmic tRNAs.[3][4] This modification is crucial for the structural integrity and proper function of tRNAs in protein synthesis.

-

TRMT61A: This subunit possesses the catalytic methyltransferase activity.[5]

-

TRMT6: This subunit is catalytically inactive but is essential for recognizing and binding the tRNA substrate.[3]

Dysregulation of the TRMT6/TRMT61A complex has been implicated in various cancers, including bladder cancer and hepatocellular carcinoma, where it can promote cell proliferation and resistance to cellular stress.[3][4]

Other m1A Methyltransferases

Besides the TRMT6/TRMT61A complex, other enzymes have been identified to catalyze m1A formation in different RNA contexts:

-

TRMT61B: Primarily responsible for m1A modification in mitochondrial tRNAs.[2]

-

TRMT10C: Catalyzes m1A modification in mitochondrial rRNA and a specific site in the mitochondrial ND5 mRNA.[2]

-

NML (Nucleomethylin): Involved in m1A modification of 28S rRNA.[2]

The "Erasers" of m1A: Demethylases

The removal of the m1A mark is carried out by dioxygenases belonging to the AlkB family, which catalyze an oxidative demethylation reaction. The key m1A erasers are ALKBH1 and ALKBH3.

ALKBH1

ALKBH1 is the primary demethylase for m1A in tRNAs.[6][7] By removing the methyl group from m1A58, ALKBH1 can regulate tRNA stability and function, thereby influencing translation.[6] Overexpression of ALKBH1 has been linked to metastasis in colorectal cancer.[8]

ALKBH3

ALKBH3 exhibits a broader substrate specificity and can demethylate m1A in both mRNA and tRNA.[7] In mRNA, ALKBH3-mediated demethylation can enhance transcript stability and translation.[9] Like ALKBH1, ALKBH3 is also implicated in cancer progression and is involved in regulating various signaling pathways.[10]

Quantitative Data on m1A Writer and Eraser Activity

Understanding the enzymatic kinetics of m1A writers and erasers is crucial for developing targeted inhibitors. The following table summarizes the available quantitative data.

| Enzyme | Substrate | Km (µM) | kcat (min-1) | kcat/Km (µM-1min-1) | Reference |

| ALKBH3 | m1A-RNA | N/A | N/A | 0.11 | [9] |

| TRMT6/TRMT61A | tRNA | Data not available | Data not available | Data not available | |

| ALKBH1 | tRNA | Data not available | Data not available | Data not available |

N/A: Data not available in the searched literature.

Signaling Pathways Regulated by m1A Modification

The dynamic interplay between m1A writers and erasers influences a multitude of cellular signaling pathways, particularly in the context of cancer.

TRMT6/TRMT61A-Regulated Pathways

The TRMT6/TRMT61A complex has been shown to impact key cancer-related signaling pathways:

-

PI3K/AKT/mTOR Pathway: In gastrointestinal and liver cancers, TRMT6/TRMT61A can promote cell proliferation by activating the PI3K/AKT/mTOR pathway.[11][12]

-

ErbB Signaling Pathway: This pathway is also implicated as being downstream of m1A regulation in gastrointestinal cancers.[12]

ALKBH1/ALKBH3-Regulated Pathways

ALKBH1 and ALKBH3 are involved in a broader range of signaling networks:

-

Wnt Signaling Pathway: Dysregulation of m1A erasers can impact the Wnt pathway, which is critical in development and cancer.

-

Other Pathways: These erasers have also been linked to the AKT, AMPK, NF-κB, Hippo, and Notch signaling pathways, highlighting their multifaceted roles in cellular homeostasis and disease.[6]

Experimental Protocols

In Vitro m1A Methyltransferase Assay (TRMT6/TRMT61A)

This protocol is designed to measure the methyltransferase activity of the purified TRMT6/TRMT61A complex on a tRNA substrate.

Materials:

-

Purified recombinant TRMT6/TRMT61A complex

-

In vitro transcribed or purified tRNA substrate (e.g., tRNAiMet)

-

S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM)

-

Methylation buffer (50 mM Tris-HCl pH 8.0, 50 mM KCl, 5 mM MgCl2, 1 mM DTT)

-

Scintillation cocktail

-

Filter paper discs (e.g., Whatman 3MM)

-

Trichloroacetic acid (TCA) solutions (10% and 5%)

-

Ethanol (70%)

Procedure:

-

Prepare the reaction mixture in a total volume of 25 µL:

-

5 µL of 5x Methylation buffer

-

1 µg of tRNA substrate

-

0.5 µCi of [3H]-SAM

-

1 µg of purified TRMT6/TRMT61A complex

-

Nuclease-free water to 25 µL

-

-

Incubate the reaction at 37°C for 1 hour.

-

Spot 20 µL of the reaction mixture onto a filter paper disc.

-

Wash the filter discs three times with ice-cold 10% TCA for 15 minutes each.

-

Wash twice with 5% TCA for 5 minutes each.

-

Wash once with 70% ethanol for 5 minutes.

-

Air dry the filter discs completely.

-

Place the dried filter disc in a scintillation vial, add 5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the amount of incorporated [3H]-methyl groups to determine the enzyme activity.

In Vitro m1A Demethylase Assay (ALKBH1/ALKBH3)

This protocol measures the demethylase activity of ALKBH1 or ALKBH3 on an m1A-containing RNA substrate.

Materials:

-

Purified recombinant ALKBH1 or ALKBH3

-

m1A-containing RNA oligonucleotide (synthetic or in vitro transcribed)

-

Demethylation buffer (50 mM HEPES pH 7.5, 100 µM (NH4)2Fe(SO4)2·6H2O, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid)

-

Nuclease P1

-

Bacterial alkaline phosphatase (BAP)

-

LC-MS/MS system

Procedure:

-

Set up the demethylation reaction in a total volume of 50 µL:

-

5 µL of 10x Demethylation buffer

-

1 µg of m1A-containing RNA substrate

-

500 ng of purified ALKBH1 or ALKBH3

-

Nuclease-free water to 50 µL

-

-

Incubate at 37°C for 2 hours.

-

Terminate the reaction by heat inactivation at 95°C for 5 minutes.

-

Digest the RNA to nucleosides by adding 1 U of Nuclease P1 and incubating at 37°C for 2 hours.

-

Dephosphorylate the nucleosides by adding 1 U of BAP and incubating at 37°C for 1 hour.

-

Analyze the resulting nucleoside mixture by LC-MS/MS to quantify the levels of m1A and adenosine (A).

-

The demethylase activity is determined by the decrease in the m1A/A ratio compared to a no-enzyme control.

m1A Cross-Linking and Immunoprecipitation (m1A-CLIP)

This protocol allows for the transcriptome-wide identification of m1A-modified RNAs that are bound by a specific RNA-binding protein (RBP).

Materials:

-

Cells or tissues of interest

-

UV cross-linker (254 nm)

-

Lysis buffer (e.g., RIPA buffer)

-

Antibody specific to the RBP of interest

-

Protein A/G magnetic beads

-

RNase T1

-

3' and 5' RNA linkers

-

T4 RNA ligase

-

Reverse transcriptase

-

PCR primers

-

High-throughput sequencing platform

Procedure:

-

UV Cross-linking: Irradiate cells or tissues with 254 nm UV light to induce covalent cross-links between proteins and RNA.

-

Cell Lysis and RNA Fragmentation: Lyse the cross-linked cells and partially digest the RNA with RNase T1.

-

Immunoprecipitation: Incubate the cell lysate with an antibody against the RBP of interest, coupled to protein A/G magnetic beads.

-

Washes: Stringently wash the beads to remove non-specifically bound RNAs.

-

Linker Ligation: Ligate RNA linkers to the 3' and 5' ends of the immunoprecipitated RNA fragments.

-

Protein Digestion: Digest the RBP with proteinase K, leaving a small peptide adduct at the cross-link site.

-

Reverse Transcription and PCR: Reverse transcribe the RNA into cDNA and amplify by PCR.

-

Sequencing and Analysis: Sequence the resulting cDNA library and map the reads to the transcriptome. The sites of cross-linking, and thus m1A modification in proximity to the RBP binding site, are identified by characteristic mutations or truncations at the peptide adduct site.

Experimental Workflow for Identifying m1A Regulators

The following diagram illustrates a general workflow for the discovery and characterization of m1A writer and eraser enzymes.

Conclusion and Future Directions

The enzymes that write and erase the m1A modification are emerging as critical regulators of gene expression with profound implications for human health and disease. The TRMT6/TRMT61A complex and the ALKBH1/ALKBH3 demethylases represent key nodes in the epitranscriptomic network. While significant progress has been made in identifying these enzymes and their primary functions, many questions remain. Future research should focus on elucidating the precise molecular mechanisms by which these enzymes are regulated, identifying the full spectrum of their substrates, and understanding how their dysregulation contributes to disease pathogenesis. The development of specific and potent inhibitors for m1A writers and erasers holds great promise for novel therapeutic interventions, particularly in the field of oncology. This technical guide provides a solid foundation for researchers to delve into the exciting and rapidly evolving field of m1A epitranscriptomics.

References

- 1. cg.tuwien.ac.at [cg.tuwien.ac.at]

- 2. Research progress of N1-methyladenosine RNA modification in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Depletion of the m1A writer TRMT6/TRMT61A reduces proliferation and resistance against cellular stress in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. genecards.org [genecards.org]

- 6. ALKBH1-Mediated tRNA Demethylation Regulates Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ALKBH1‐mediated m1A demethylation of METTL3 mRNA promotes the metastasis of colorectal cancer by downregulating SMAD7 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. docs.abcam.com [docs.abcam.com]

- 10. researchgate.net [researchgate.net]

- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 12. Crosslinking Immunoprecipitation Protocol Using Dynabeads | Thermo Fisher Scientific - US [thermofisher.com]

the role of TRMT6/TRMT61A in m1A methylation

An In-depth Technical Guide on the Role of TRMT6/TRMT61A in m1A Methylation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N1-methyladenosine (m1A) is a dynamic and reversible post-transcriptional RNA modification increasingly recognized for its significant role in regulating RNA function and cellular processes. This modification, particularly at position 58 of cytoplasmic transfer RNAs (tRNAs), is primarily catalyzed by the heterodimeric methyltransferase complex TRMT6/TRMT61A. This guide provides a comprehensive technical overview of the TRMT6/TRMT61A complex, detailing its structure, mechanism, substrates, and profound implications in human health and disease, with a particular focus on oncology. We will explore the signaling pathways it modulates, present key quantitative data, and outline detailed experimental protocols for its study, establishing the TRMT6/TRMT61A complex as a critical regulator of epitranscriptomics and a promising target for therapeutic intervention.

The TRMT6/TRMT61A Methyltransferase Complex

The formation of m1A at position 58 (m1A58) on cytoplasmic tRNAs in eukaryotes is mediated by the TRMT6/TRMT61A complex.[1] This enzyme complex is composed of two distinct subunits that work in concert to recognize and modify their specific tRNA substrates.

-

TRMT61A (TRNA Methyltransferase 61A): This is the catalytic subunit of the complex.[1][2] It is responsible for binding the methyl donor, S-adenosyl-methionine (SAM), and executing the transfer of a methyl group to the N1 position of adenosine.[3][4] While essential for the enzymatic activity, TRMT61A relies on its partner for substrate recognition. TRMT61A has been observed in both the cytoplasm and the nucleus.[5]

-

TRMT6 (TRNA Methyltransferase 6): This subunit is the substrate-binding component.[1][6] It is responsible for recognizing and binding the tRNA molecule, ensuring the correct positioning of the target adenosine (A58) within the catalytic pocket of TRMT61A.[3][4] TRMT6 is strictly localized to the nucleus.[5][7]

The active complex is a heterotetramer, composed of two TRMT6 and two TRMT61A subunits.[2][4] The formation of this complex in the nucleus is crucial for its function. The crystal structure of the human complex bound to tRNA has revealed that the substrate tRNA must undergo a refolding of its T-loop to allow the enzyme access to the A58 methylation target.[3]

Substrate Specificity and Recognition

While the canonical substrate for TRMT6/TRMT61A is tRNA, its activity extends to other RNA species, indicating a broader role in post-transcriptional regulation.

-

tRNA: The primary and most well-characterized substrate is cytoplasmic tRNA, which is methylated at adenosine 58 in the T-loop. This m1A58 modification is crucial for the structural integrity and stability of tRNA, thereby impacting global protein translation.

-

mRNA: The TRMT6/TRMT61A complex also methylates a specific subset of mRNAs.[8] This methylation occurs within a consensus sequence motif, GUUCRA (where R is A or G), which bears a structural resemblance to the T-loop of tRNAs.[5][8] This targeted modification of mRNA suggests a direct role for TRMT6/TRMT61A in regulating the fate of specific transcripts.

-

tRNA-Derived Fragments (tRFs): Recent studies have shown that TRMT6/TRMT61A is responsible for the m1A modification on 22-nucleotide long 3' tRNA fragments (tRF-3b).[9][10] The methylation occurs at the fourth position (A4) of the tRF, which corresponds to the A58 position of the parent tRNA.[10] This discovery implicates the complex in the regulation of small non-coding RNA functions.

| Substrate Class | Specific Target | Recognition Motif / Position | Functional Consequence |

| tRNA | Cytoplasmic tRNAs | Adenosine at position 58 (A58) | Stabilizes tRNA structure, ensures translational fidelity |

| mRNA | Subset of mRNAs | GUUCRA consensus motif | Translational repression[11] |

| tRFs | 22-nt 3' tRNA fragments (tRF-3b) | Adenosine at position 4 (corresponds to A58) | Negatively affects gene-silencing activity of the tRF[9][10] |

| Table 1: Substrates and functional outcomes of TRMT6/TRMT61A-mediated m1A methylation. |

Role in Cellular Signaling and Disease

Dysregulation of TRMT6/TRMT61A expression and activity is increasingly linked to the pathogenesis of several human cancers. The complex influences tumorigenesis by modulating key signaling pathways.

Hepatocellular Carcinoma (HCC)

In HCC, TRMT6 and TRMT61A are highly expressed in tumor tissues and their elevated levels are negatively correlated with patient survival.[3] The complex drives tumorigenesis through a multi-step signaling cascade:

-

Increased tRNA m1A: Upregulated TRMT6/TRMT61A elevates m1A methylation on a subset of tRNAs.[3]

-

Enhanced PPARδ Translation: This tRNA modification specifically enhances the translation of Peroxisome Proliferator-Activated Receptor Delta (PPARδ) protein.[3]

-

Cholesterol Synthesis: Increased PPARδ triggers cholesterol biogenesis.[3]

-

Hedgehog Signaling Activation: The accumulation of cholesterol activates the Hedgehog signaling pathway, a critical driver of cell growth and proliferation.[3][12]

-

Tumorigenesis: This cascade ultimately promotes the self-renewal of liver cancer stem cells (CSCs) and drives liver tumorigenesis.[3]

Furthermore, TRMT6 has been shown to promote HCC progression through the PI3K/AKT signaling pathway.[13] Overexpression of TRMT6 increases the phosphorylation of PI3K, AKT, and mTOR, while its knockdown has the opposite effect.[13]

Bladder Cancer

TRMT6/TRMT61A is also overexpressed in urothelial carcinoma of the bladder.[10] This overexpression leads to higher m1A modification on tRFs, which correlates with a dysregulation of the tRF "targetome". Functionally, m1A modification within the seed region of these tRFs negatively impacts their gene-silencing activity.[10] Depletion of the TRMT6/TRMT61A complex in bladder cancer cell lines reduces cell proliferation and compromises cell survival under stress, such as that induced by tunicamycin.[14][15] This effect is linked to the Unfolded Protein Response (UPR), as TRMT6/TRMT61A depletion was found to decrease the expression of targets associated with the ATF6 branch of the UPR.[14]

Other Cancers

The oncogenic role of this complex is not limited to HCC and bladder cancer. In glioma, high expression of TRMT6 is associated with poor prognosis and is implicated in regulating key cancer pathways including PI3K-AKT, TGF-beta, mTORC1, and MYC.[16] Inhibition of TRMT6 in glioma cells was shown to suppress proliferation, migration, and invasion.[16]

| Cancer Type | Expression Status | Key Downstream Effects | Associated Pathways |

| Hepatocellular Carcinoma | Upregulated[3] | Enhances PPARδ translation, promotes CSC self-renewal[3] | Hedgehog Signaling, PI3K/AKT/mTOR[3][13] |

| Bladder Cancer | Upregulated[10] | Dysregulates tRF-3 targetome, reduces stress resistance[14] | Unfolded Protein Response (ATF6 branch)[14] |

| Glioma | Upregulated[16] | Promotes proliferation, migration, and invasion[16] | PI3K-AKT, TGF-beta, mTORC1, MYC[16] |

| Table 2: Role and quantitative impact of TRMT6/TRMT61A dysregulation in various cancers. |

Methodologies for Studying TRMT6/TRMT61A and m1A

A robust set of experimental protocols is essential for investigating the function of TRMT6/TRMT61A and mapping its m1A mark across the transcriptome.

Detection and Mapping of m1A Methylation

Several high-throughput and quantitative methods are available to detect m1A.

-

m1A-meRIP-seq (m1A methylated RNA immunoprecipitation sequencing): This antibody-based method is used for transcriptome-wide mapping of m1A.[17]

-

RNA Fragmentation: Total RNA is extracted and chemically or enzymatically fragmented into ~100-200 nucleotide fragments.

-

Immunoprecipitation (IP): The fragments are incubated with an m1A-specific antibody to enrich for m1A-containing RNA. A parallel "input" sample is collected without IP as a control.

-

Library Preparation & Sequencing: RNA from both the IP and input samples is used to construct sequencing libraries, which are then analyzed by high-throughput sequencing.

-

Data Analysis: Reads are mapped to the genome/transcriptome, and peak-calling algorithms are used to identify enriched regions, representing m1A sites.

-

-